molecular formula C33H38N4 B2653867 5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 956691-68-2

5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2653867
CAS No.: 956691-68-2
M. Wt: 490.695
InChI Key: CVMKCCUXIRSQFD-UHFFFAOYSA-N
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Description

5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or alcohols, while reduction reactions can produce amines or hydrocarbons.

Scientific Research Applications

5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

5-[bis[(4-tert-butylphenyl)methyl]amino]-1-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4/c1-24-8-18-30(19-9-24)37-31(27(20-34)21-35-37)36(22-25-10-14-28(15-11-25)32(2,3)4)23-26-12-16-29(17-13-26)33(5,6)7/h8-19,21H,22-23H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKCCUXIRSQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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